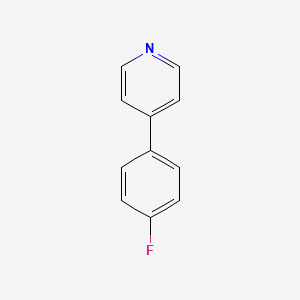

4-(4-Fluorophenyl)pyridine

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic chemistry, with pyridine (B92270) (C₅H₅N) being a fundamental example of a six-membered aromatic heterocycle. As an isostere of benzene (B151609), pyridine and its derivatives are used extensively as precursors, reagents, and solvents in the synthesis of a wide array of agrochemicals and pharmaceuticals. rsc.orgnih.gov The pyridine ring is a prevalent nitrogen-containing heteroaromatic motif found in numerous FDA-approved drugs. rsc.org

Within this broad field, the synthesis and functionalization of the pyridine scaffold are major areas of research. nih.gov Aryl-substituted pyridines, such as 4-(4-fluorophenyl)pyridine, represent an important subclass. The introduction of an aryl group onto the pyridine ring can significantly modify its electronic properties, steric profile, and biological activity. Research in this area often focuses on developing efficient synthetic methodologies, such as metal-catalyzed cross-coupling reactions, to create these biaryl structures and explore their potential applications. rsc.orgvulcanchem.comorganic-chemistry.org

Significance of the Fluorinated Pyridine Motif in Chemical Research

The incorporation of fluorine into organic molecules, particularly into bioactive scaffolds like pyridine, is a widely used strategy in medicinal chemistry and materials science. solubilityofthings.comnih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. In the context of drug discovery, fluorination can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the acidity or basicity of nearby functional groups. solubilityofthings.com These modifications can lead to improved binding affinity with biological targets and better pharmacokinetic profiles. solubilityofthings.com

Consequently, fluorinated pyridine motifs are integral components of various therapeutic agents, including anticancer and antipsychotic drugs. vulcanchem.com Beyond pharmaceuticals, these architectures are also explored in materials science for the development of advanced materials such as fluorinated polymers and networks with specific thermal or electronic properties. bohrium.comacs.orgresearchgate.net The unique reactivity of fluorinated pyridines, such as perfluoropyridine, in nucleophilic aromatic substitution reactions further expands their utility as building blocks in complex molecular construction. acs.orgresearchgate.net

Overview of Research Trajectories for Aryl-Substituted Pyridines

Research involving aryl-substituted pyridines follows several key trajectories. A primary focus is the development of novel and efficient synthetic methods. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are standard for creating the C-C bond between the pyridine and aryl rings. vulcanchem.com Ongoing research seeks to improve these methods by, for example, developing new catalyst systems to enhance yield and functional group tolerance under milder conditions. rsc.orgorganic-chemistry.org

A second major research avenue is the exploration of their biological activities. Aryl-substituted pyridines are investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antifungal agents. rsc.orgresearchgate.netfrontiersin.org Structure-activity relationship (SAR) studies are common, where systematic modifications to the aryl and pyridine rings are made to optimize biological efficacy. acs.org

Finally, these compounds serve as versatile building blocks in both organic synthesis and materials science. Their inherent chemical functionalities allow for further elaboration into more complex molecules. In materials science, the rigid, aromatic nature of the aryl-pyridine core is exploited to create polymers and fluorescent sensors with tailored properties for applications in fields like optoelectronics. bohrium.com

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | vulcanchem.com |

| Molecular Formula | C₁₁H₈FN | vulcanchem.com |

| Molecular Weight | 173.19 g/mol | vulcanchem.com |

| CAS Number | 39795-58-9 | vulcanchem.com |

| InChI Key | UKSMMLJBHPMSOV-UHFFFAOYSA-N | vulcanchem.com |

| SMILES | C1=CC(=CC=C1C2=CC=NC=C2)F | vulcanchem.com |

| LogP (Partition Coefficient) | 2.89 | vulcanchem.com |

| Topological Polar Surface Area | 12.89 Ų | vulcanchem.com |

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSMMLJBHPMSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 4 Fluorophenyl Pyridine and Its Derivatives

Established Synthetic Routes

The construction of 4-(4-Fluorophenyl)pyridine and its derivatives is primarily achieved through a set of reliable and well-documented synthetic protocols. These established routes, including cross-coupling, nucleophilic substitution, and condensation reactions, provide versatile pathways to the target scaffold.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation and are extensively used for synthesizing biaryl compounds like this compound. The Suzuki-Miyaura and Heck couplings are particularly prominent.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. It is a favored method for synthesizing this compound derivatives due to its tolerance of a wide range of functional groups and generally high yields. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

The synthesis often proceeds by coupling a pyridine (B92270) derivative containing a leaving group (like bromine) with a 4-fluorophenylboronic acid. For instance, a series of 3,5-diaryl-2,4,6-trimethylpyridines has been prepared by coupling 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids. beilstein-journals.org Similarly, novel pyridine derivatives have been synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent mixture. nih.gov

The choice of catalyst, ligand, and base is crucial for optimizing the reaction. In the synthesis of meso-substituted aryl bis-pocket porphyrins, the coupling of a dibrominated porphyrin with 4-fluorophenylboronic acid was achieved with high yield using (dppf)PdCl₂ as the catalyst and Cs₂CO₃ as the base. acs.org This highlights the adaptability of the Suzuki coupling for creating complex architectures incorporating the this compound moiety.

Table 1: Examples of Suzuki-Miyaura Coupling for Synthesizing this compound Derivatives

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | nih.gov |

| 5,10,15,20-Tetrakis(2,6-dibromo-4-(trimethylsilyl)phenyl)porphyrin | 4-Fluorophenylboronic acid | (dppf)PdCl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 71% | acs.org |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 81% | beilstein-journals.org |

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene, creating a substituted alkene. This methodology is applicable for synthesizing derivatives where the this compound core is connected via a vinyl linker. For example, a novel silicon-centered pyridyl ligand, tris(4-(pyridine-4-vinyl)phenyl)methylsilane, was prepared through the standard Heck coupling of 4-vinylpyridine (B31050) with tris(4-bromophenyl)(methyl)silane. eurjchem.com

The Heck reaction has also been employed in the synthesis of C-nucleosides containing a pyridine ring, demonstrating its utility in attaching the pyridine scaffold to other complex molecules. scispace.comresearchgate.net While direct synthesis of the parent this compound via Heck coupling is less common, its principles are integral to the functionalization and elaboration of the pyridine core into more complex derivatives. rsc.orgrsc.org

Suzuki–Miyaura Coupling Protocols

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for introducing functionalities onto the pyridine ring. The synthesis of this compound derivatives can be achieved by displacing a suitable leaving group on the pyridine ring with a nucleophile. The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by quaternizing the ring nitrogen, which makes positions 2 and 4 more electrophilic. google.com

An example is the synthesis of methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate. This was achieved through the nucleophilic substitution of 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3-dihydroimidazole-2-thione with methyl 4-bromobutanoate in the presence of a base. iucr.org Another study reports the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via a multi-step process involving nucleophilic substitution reactions. aip.orgresearchgate.net These examples show the utility of nucleophilic substitution in attaching various side chains to a pre-formed 4-phenylpyridine (B135609) scaffold.

Condensation Reactions for Scaffold Formation

Condensation reactions are crucial for the de novo synthesis of the pyridine ring itself. These methods involve the cyclization of acyclic precursors to form the heterocyclic core. The Kröhnke pyridine synthesis, for instance, allows for the formation of substituted pyridines. The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine can be achieved via this method, which involves the reaction of 4-fluorobenzaldehyde (B137897) with acetophenone (B1666503) to form a chalcone (B49325) intermediate, followed by cyclization with ammonium (B1175870) acetate.

Another important approach is the condensation of 1,3-dicarbonyl compounds with an amino source. In a related synthesis, various 2-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine derivatives were prepared by the condensation of 3,4-diaminopyridine (B372788) with substituted aryl aldehydes, including 4-fluorobenzaldehyde, catalyzed by zinc triflate. jscimedcentral.com This one-pot reaction proceeds via the formation of a Schiff base followed by dehydrogenative cyclization. jscimedcentral.com Cyclocondensation reactions are also employed to build more complex fused heterocyclic systems, such as reacting a hydrazide derivative with aldehydes to form Schiff bases, which can then be further cyclized. arkat-usa.orgscirp.org

Table 2: Examples of Condensation Reactions for Scaffold Formation

| Reactants | Method/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde, Acetophenone, Ammonium acetate | Kröhnke pyridine synthesis | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | 46% | |

| 3,4-Diaminopyridine, 4-Fluorobenzaldehyde | Zinc triflate | 2-(4-Fluorophenyl)-1H-imidazo[4,5-c]pyridine | Not specified | jscimedcentral.com |

Advanced Synthetic Approaches

In addition to established routes, modern synthetic chemistry has introduced advanced methodologies that offer improved efficiency, versatility, and environmental friendliness.

One significant advancement is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A three-step total mechano-synthesis has been developed for a key intermediate of Pitavastatin, which features a 4-(4-fluorophenyl)quinoline (B8240804) core. rsc.orgrsc.org This process includes a mechanochemical Suzuki-Miyaura coupling, a Minisci C-H alkylation, and an oxidative Heck coupling, all performed using techniques like mixer milling and extrusion. rsc.orgrsc.org This approach is noted for its high efficiency and green credentials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent another advanced strategy. A one-pot MCR in water has been used to synthesize ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate with a high yield of 90%. bohrium.com Similarly, a four-component bicyclization approach has been developed to create skeletally diverse pyrazolo[3,4-b]pyridine derivatives. acs.org These methods are highly atom-economical and efficient for generating molecular complexity from simple precursors.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. These techniques, often involving ball milling or extrusion, can reduce waste, shorten reaction times, and sometimes provide access to products not achievable in solution.

A notable application of this is in the construction of aryl-quinoline systems, which share a core structural similarity with phenylpyridines. A three-step total mechanosynthesis has been developed for a key intermediate of the drug Pitavastatin, which features a 4-(4-fluorophenyl)quinoline core. rsc.orgrsc.org The key step involves a Suzuki-Miyaura coupling reaction performed under mechanochemical conditions. rsc.org This method distinguishes itself through its eco-friendly conditions and high efficiency. rsc.org

The initial coupling of 4-bromoquinoline (B50189) with 4-fluorophenylboronic acid is performed in a mixer mill. rsc.orgrsc.org The use of supplementary thermal energy, such as a heat gun, has been shown to enhance the collision energy and improve reaction efficiency, leading to isolated yields of 75–81%. rsc.org This process, termed extrusive Suzuki-Miyaura coupling, demonstrates the power of mechanochemistry to forge critical carbon-carbon bonds in the synthesis of complex heterocyclic compounds. rsc.orgresearchgate.net

Further innovation in this area includes the mechanochemical Minisci-type C-H alkylation of pyridine and quinoline (B57606) derivatives, using alkyl halides and freshly prepared magnesium surfaces, showcasing the versatility of mechanochemistry for functionalizing the pyridine ring. rsc.orgacs.org

Table 1: Mechanochemical Suzuki-Miyaura Coupling This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield | Reference |

|---|

Catalyzed Synthesis with Transition Metal Catalysts (e.g., Zinc Triflate)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. In the synthesis of this compound and its analogues, catalysts based on palladium, cobalt, and zinc play crucial roles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling mentioned previously, are widely used to connect a pyridine ring with a fluorophenyl group. These reactions are valued for their broad substrate scope and functional group tolerance. beilstein-journals.org

More recent developments have focused on C-H bond activation, a strategy that allows for the direct functionalization of the pyridine ring without the need for pre-functionalized starting materials. For instance, Cp*Co(III)-catalyzed trifluoromethylthiolation of 2-phenylpyridine (B120327) derivatives has been reported. researchgate.net Similarly, cobalt-catalyzed [2+2+2] cycloaddition reactions of fluorine-containing diynes with nitriles provide an efficient route to α-fluoroalkylated pyridines. bohrium.com This method is advantageous due to its use of an inexpensive catalyst, wide substrate scope, and good yields. bohrium.com

Zinc triflate (Zn(OTf)₂), a versatile Lewis acid, is often used to activate reagents in these catalytic cycles. beilstein-journals.orgresearchgate.net In certain regioselective C-H functionalization reactions, zinc triflate is employed to activate the electrophilic source, facilitating the desired transformation. beilstein-journals.orgresearchgate.net While not always the primary catalyst, its role as a co-catalyst or activator is critical for the success of many complex transformations, including the synthesis of spirooxindole derivatives where a Zn(OTf)₂/bis(oxazoline) complex is used. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Reactants | Key Features | Compound Class | Reference |

|---|---|---|---|---|---|

| [2+2+2] Cycloaddition | CoCl₂(phen), ZnBr₂, Zn dust | Fluorinated diynes, Nitriles | Inexpensive catalyst, good yields, high regioselectivity | α-Fluoroalkylated Pyridines | bohrium.com |

| C-H Trifluoromethylthiolation | Cp*Co(III) | 2-Phenylpyridine derivatives, AgSCF₃ | Direct functionalization of C-H bonds | Trifluoromethylthiolated Pyridines | researchgate.net |

| Michael/Cyclization | Zn(OTf)₂ / bis(oxazoline) ligand | 3-Nitroindoles, 3-Isothiocyanato oxindoles | Chiral catalyst, synthesis of polycyclic spiro systems | Spirooxindoles | rsc.org |

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of complex molecules incorporating the this compound scaffold often requires carefully designed multi-step reaction sequences. These sequences allow for the gradual construction of molecular complexity and the introduction of diverse functional groups.

One common strategy involves building a heterocyclic system onto a pre-formed fluorophenylpyridine core, or vice-versa. For example, a new series of tetralin-pyridine hybrids was synthesized starting from a 2-hydroxy-4-(4-fluorophenyl)-6-(tetralinyl)nicotinonitrile precursor. arkat-usa.org This starting material was subjected to a sequence involving O-alkylation with ethyl bromoacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide intermediate. arkat-usa.org This versatile intermediate was then reacted with various reagents to generate a library of complex derivatives. arkat-usa.org

Another illustrative example is the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. scirp.org The synthesis begins with the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form an imidazo[1,2-a]pyridine (B132010) ester. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with various anilines (including 4-fluoroaniline) using peptide coupling agents like EDCI and HOBt to yield the final amide derivatives. scirp.org

Similarly, oxadiazole-pyridine hybrids are constructed through stepwise functionalization. vulcanchem.com A typical route might involve the formation of a carbohydrazide, which then reacts with a reagent like 4-fluorobenzoyl chloride. vulcanchem.com Subsequent cyclization, often mediated by POCl₃, forms the oxadiazole ring, which is already attached to the pyridine moiety or is coupled in a final step. vulcanchem.com

Table 3: Multi-Step Synthesis of Complex Derivatives This table is interactive. Click on the headers to sort.

| Target Derivative Class | Initial Step | Intermediate | Final Step | Reference |

|---|---|---|---|---|

| Tetralin-Pyridine Hybrids | O-alkylation of a hydroxypyridine with ethyl bromoacetate. | Acetohydrazide derivative. | Reaction with various aldehydes or activated reagents. | arkat-usa.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | Reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate. | Imidazo[1,2-a]pyridine-3-carboxylic acid. | Amide coupling with substituted anilines. | scirp.org |

Novel Methodological Development in Fluorinated Pyridine Synthesis

The demand for new fluorinated compounds continues to drive innovation in synthetic methodology. Researchers are developing novel strategies to introduce fluorine and fluorinated groups into pyridine rings with greater precision and efficiency.

One advanced strategy involves the temporary dearomatization of the pyridine ring. chemeurope.com This approach renders the otherwise inert pyridine susceptible to reaction with reagents containing difluoromethyl groups, allowing for precise, site-selective introduction of the -CF₂H group at either the meta- or para-position, a significant challenge in pyridine chemistry. chemeurope.com

Another novel, transition-metal-free method has been developed for the N-difluoromethylation of pyridines. rsc.org This two-step process uses the readily available and inexpensive ethyl bromodifluoroacetate as the fluorine source. The reaction proceeds via N-alkylation, followed by in-situ hydrolysis and decarboxylation to yield the N-CF₂H product. rsc.org

Electrophilic fluorination represents another important avenue. The use of reagents like Selectfluor® allows for the direct fluorination of 1,2-dihydropyridine precursors. nih.govresearchgate.net The resulting 3-fluoro-3,6-dihydropyridines can then be easily converted to the corresponding aromatic fluoropyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. nih.govresearchgate.net This method provides a pathway to various fluorinated pyridine and 2-(fluoromethyl)pyridine (B67307) derivatives. nih.gov

Furthermore, innovative cycloaddition reactions are being exploited. A cobalt-catalyzed [2+2+2] cycloaddition of fluorine-containing diynes with nitriles has been established as a practical and regioselective method for creating α-fluoroalkylated pyridines, demonstrating the power of catalysis in constructing these complex fluorinated heterocycles. bohrium.com

Advanced Spectroscopic Characterization of 4 4 Fluorophenyl Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-(4-fluorophenyl)pyridine in solution. By analyzing the chemical environments of ¹H and ¹³C nuclei, researchers can confirm the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring and the fluorophenyl ring resonate in distinct regions, typically between 7.0 and 8.7 ppm.

For a related compound, 2-(4-fluorophenyl)pyridine (B1266597), the proton ortho to the pyridine nitrogen appears as a multiplet around 8.61-8.73 ppm. rsc.org The protons on the fluorophenyl ring typically show up as multiplets in the range of 7.11 to 8.04 ppm. rsc.org Specifically, studies on similar structures show that aromatic protons on a 4-fluorophenyl group can appear as a doublet at approximately 7.1-7.3 ppm with a coupling constant (J) of 8.8 Hz. In another similar compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the eight aromatic protons were observed in the range of 6.86–8.47 ppm. iucr.org The specific chemical shifts are influenced by the electronic effects of the fluorine atom and the nitrogen atom in the pyridine ring.

Table 1: Representative ¹H NMR Chemical Shifts for Phenylpyridine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-(4-Fluorophenyl)pyridine | H-6 (Py) | 8.61-8.73 | m |

| H-3, H-4, H-5 (Py) & H-2', H-3', H-5', H-6' (Ph) | 7.11-8.04 | m | |

| 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Aromatic (4-fluorophenyl) | 7.1-7.3 | d, J = 8.8 |

| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Aromatic | 6.86-8.47 | - |

Note: Data is compiled from studies on structurally similar compounds and may vary for this compound itself.

¹³C NMR spectroscopy provides further detail on the carbon framework of this compound. The carbon attached to the fluorine atom (C-F) is a key diagnostic signal, typically appearing at a high chemical shift due to the strong deshielding effect of fluorine. For instance, in 2-(4-fluorophenyl)pyridine, this carbon resonates as a doublet at approximately 163.5 ppm with a large coupling constant (J) of 249.3 Hz. rsc.org

The other aromatic carbons also show distinct signals. In 2-(4-fluorophenyl)pyridine, the carbons of the pyridine ring and the fluorophenyl ring appear in the range of 115.7 to 156.4 ppm. rsc.org The carbons of the fluorophenyl ring that are ortho and meta to the fluorine atom exhibit characteristic splitting due to C-F coupling. For example, the carbon ortho to the fluorine (C-3'/C-5') in 2-(4-fluorophenyl)pyridine appears as a doublet at 115.7 ppm with a J-coupling of 21.6 Hz, while the carbon attached to the pyridine ring (C-1') shows a smaller coupling constant of 3.1 Hz. rsc.org In a similar compound, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aromatic carbons were observed between 111.87 and 165.96 ppm. iucr.org

Table 2: Representative ¹³C NMR Data for Phenylpyridine Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-(4-Fluorophenyl)pyridine | C-F | 163.5 (d) | 249.3 |

| C-2 (Py) | 156.4 | ||

| C-6 (Py) | 149.7 | ||

| C-4 (Py) | 136.8 | ||

| C-1' (Ph) | 135.5 (d) | 3.1 | |

| C-2'/C-6' (Ph) | 128.7 (d) | 8.4 | |

| C-5 (Py) | 122.1 | ||

| C-3 (Py) | 120.3 | ||

| C-3'/C-5' (Ph) | 115.7 (d) | 21.6 | |

| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Aromatic Carbons | 111.87-165.96 |

Note: Data is compiled from a study on a structurally similar compound and provides an expected range for this compound.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the pyridine and fluorophenyl rings. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. While specific 2D NMR studies on this compound are not detailed in the provided results, the application of these standard techniques is crucial for a complete structural characterization. researchgate.net

Carbon-13 (¹³C) NMR Investigations

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. These methods provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

The vibrational spectrum of this compound is characterized by several key bands corresponding to the stretching and bending modes of its functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. ajchem-a.com The C=C and C=N stretching vibrations of the aromatic rings give rise to strong bands in the 1400-1650 cm⁻¹ region. ajchem-a.com The C-F stretching vibration is a particularly diagnostic band, usually appearing in the range of 1200-1250 cm⁻¹.

For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the aromatic C-H stretching vibrations were assigned to frequencies in the 3045-3085 cm⁻¹ range. ajchem-a.com The C=C and C=N mixed stretching modes were observed at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com In another related compound, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, the C-F stretch was identified at 1220 cm⁻¹ and the aromatic C=C stretch at 1616 cm⁻¹. The ring breathing mode of the pyridine ring is also a notable vibration, and its frequency is sensitive to coordination with metal ions. istanbul.edu.tr

Table 3: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Experimental Frequency Range (cm⁻¹) | Reference Compound |

|---|---|---|

| Aromatic C-H Stretch | 3045-3085 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com |

| Aromatic C=C Stretch | 1616 | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine |

| C=C and C=N Stretch | 1481-1602 | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com |

| C-F Stretch | 1220 | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine |

| Pyridine Ring Breathing | ~991-1025 | 4-aminopyridine complexes istanbul.edu.tr |

To support the assignment of experimental vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), are performed. nih.gov These computational methods can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. openaccesspub.org By comparing the calculated spectrum with the experimental one, a more confident and detailed assignment of the vibrational modes can be achieved. mjcce.org.mkresearchgate.net

For instance, studies on similar molecules like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have shown excellent agreement between the experimental FT-IR spectrum and the spectrum calculated using the B3LYP/6-311++G(d,p) method. ajchem-a.com This approach allows for the assignment of not only fundamental vibrations but also combination and overtone bands, providing a complete understanding of the molecule's vibrational properties. The theoretical calculations also help to resolve ambiguities in the assignment of closely spaced or overlapping experimental bands. researchgate.net

Vibrational Analysis and Band Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, this technique reveals characteristic absorption bands that are indicative of its conjugated π-system.

In various solvents, this compound and its derivatives exhibit distinct absorption maxima (λmax). For instance, in dichloromethane, a complex of 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine displays an absorption band at 250 nm. mdpi.com This is attributed to ligand-centered π → π* transitions. Another broad absorption is often observed in the 310-425 nm region for related pyridine derivatives. clockss.org The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the pyridine or phenyl rings.

Interactive Data Table: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| [Ag(4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)(POP)][PF₆] | Dichloromethane | 250 | Not specified | mdpi.com |

| 2-amino-4-phenyl-3-cyano-5,6-dihydrobenzo[h]quinoline derivatives | Ethanol | 310-425 | Not specified | clockss.org |

| Furo[2,3-b]pyridine derivative | Various | 250-390 | Not specified | researchgate.net |

The electronic transitions observed in the UV-Vis spectra of this compound and related compounds are primarily of π → π* and n → π* character. researchgate.net The high-energy absorption bands, typically below 300 nm, are assigned to π → π* transitions within the aromatic rings. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The lower energy, and often less intense, absorption bands are attributed to n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring) to a π* antibonding orbital. researchgate.net In some complexes, a composite band with contributions from both ligand-to-ligand charge transfer (L'LCT) and metal-to-ligand charge transfer (MLCT) can be observed in the 300–350 nm range. mdpi.com

Electronic Absorption Characteristics

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound compounds.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds, including many pyridine derivatives. nih.gov This method allows for the accurate determination of the molecular weight of the compound by observing the molecular ion peak, often as the protonated molecule [M+H]⁺. For example, ESI-MS has been successfully used to characterize various organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Interactive Data Table: ESI-MS Data for Representative Compounds

| Compound | Ion | Observed m/z | Reference |

| Organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide | [M+H]⁺ or other relevant ions | Not specified | mdpi.comauckland.ac.nz |

| Cyclohexane-fused pyridine derivatives | [M+H]⁺ | Not specified | clockss.org |

Elemental analysis provides a fundamental method for verifying the empirical formula of a synthesized compound. This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct identification of the compound. For instance, the purity of newly synthesized pyridine and pyrimidine (B1678525) derivatives has been confirmed to be ≥95% through elemental analysis. nih.gov This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of novel compounds. mdpi.comresearchgate.net

Interactive Data Table: Elemental Analysis Data for a Representative this compound Derivative

| Element | Theoretical % | Found % | Reference |

| Carbon (C) | Varies with specific derivative | Varies with specific derivative | mdpi.comnih.gov |

| Hydrogen (H) | Varies with specific derivative | Varies with specific derivative | mdpi.comnih.gov |

| Nitrogen (N) | Varies with specific derivative | Varies with specific derivative | mdpi.comnih.gov |

Crystallographic Investigations of 4 4 Fluorophenyl Pyridine and Analogs

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been instrumental in elucidating the solid-state structures of 4-(4-fluorophenyl)pyridine and its derivatives.

Determination of Solid-State Molecular Structures

SC-XRD studies have been conducted on various analogs of this compound, revealing detailed information about their molecular architecture. For instance, the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine has been determined, showing a monoclinic crystal system with the space group P2/c. researchgate.netnih.gov Similarly, the structure of 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile was found to be monoclinic with a P21/c space group. nih.gov

The solid-state structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine has been elucidated, revealing an orthorhombic crystal system. nih.gov Furthermore, the crystal structure of 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one was determined to be in the tetragonal space group P 43 21 2. iucr.org

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Molecular Formula | Crystal System | Space Group |

| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | C₁₅H₁₀FNO | Monoclinic | P2/c |

| 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile | C₂₂H₁₄FN₃ | Monoclinic | P21/c |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C₂₀H₁₅FN₄ | Monoclinic | P 21 /n |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | C₁₄H₁₀FN₃ | Orthorhombic | Pbca |

| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine | C₁₄H₁₀FN₃O | Orthorhombic | Pnma |

| 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one | C₁₅H₁₁FN₂O₃ | Tetragonal | P 43 21 2 |

Analysis of Conformational Flexibility and Dihedral Angles

The conformation of biphenyl (B1667301) and related systems like this compound is of significant interest as it influences their electronic and steric properties. dur.ac.ukresearchgate.net The dihedral angle between the two aromatic rings is a key parameter describing this conformation. In the solid state, crystal packing forces can influence this angle, sometimes leading to a more planar geometry than what is observed in the gas phase. acs.org

In analogs of this compound, the dihedral angles between the various rings are crucial for understanding their three-dimensional shape. For example, in 4-[2-(4-fluorophenyl)furan-3-yl]pyridine, the furan (B31954) ring forms dihedral angles of 40.04 (11)° and 25.71 (11)° with the pyridine (B92270) and 4-fluorophenyl rings, respectively, while the pyridine and 4-fluorophenyl rings have a dihedral angle of 49.51 (10)° between them. researchgate.netnih.gov

In 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole (B372694) ring is twisted relative to the attached aromatic rings, with dihedral angles of 43.51 (6)° to the 4-fluorophenyl ring, 39.95 (6)° to the pyridine ring, and 32.23 (6)° to the phenyl ring. iucr.orgresearchgate.net For 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole (B134444) ring makes dihedral angles of 28.2 (1)° and 36.60 (9)° with the pyridine and 4-fluorophenyl rings, respectively, and the dihedral angle between the pyridine and 4-fluorophenyl rings is 44.68 (9)°. nih.gov

The conformational flexibility is also evident in 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate derivatives, where the torsion angle between the biphenyl moiety and the adjacent carbonyl group shows some variation, indicating a degree of rotational freedom. plos.org

Table 2: Dihedral Angles in Analogs of this compound

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | Pyridine | 4-Fluorophenyl | 49.51 (10) |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | 4-Fluorophenyl | 43.51 (6) |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | Pyridine | 39.95 (6) |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Pyridine | 4-Fluorophenyl | 44.68 (9) |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Imidazole | Pyridine | 28.2 (1) |

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Imidazole | 4-Fluorophenyl | 36.60 (9) |

| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine | 4-Fluorophenyl | Pyridine | 45.85 (8) |

Crystal Packing Architecture Studies

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the most important interactions that direct the assembly of molecules in the crystalline state. In the analogs of this compound, various types of hydrogen bonds contribute to the stability of the crystal lattice.

In the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, intermolecular N—H⋯N hydrogen bonds are observed. iucr.orgnih.gov The N1—H1 group of the imidazole ring acts as a hydrogen bond donor to the nitrogen atom (N15) of the pyridine ring of an adjacent molecule, with a hydrogen bond length of 1.94 Å. nih.gov This interaction leads to the formation of infinite chains running parallel to the a-axis. nih.gov Similarly, in the crystal of 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of a neighboring molecule, with a bond length of 2.18 Å. iucr.org N—H⋯N hydrogen bonds are also a key feature in stabilizing the crystal structure of N-(4-Fluorophenyl)pyridine-2-carbothioamide and its organometallic complexes. mdpi.com

In addition to N—H⋯N interactions, N—H⋯F hydrogen bonds can also play a role in the crystal packing of fluorinated compounds. In the crystal of 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group also forms a hydrogen bond with the fluorine atom of the 4-fluorophenyl ring of another molecule, with a bond length of 2.44 Å. iucr.org The presence of N—H⋯F interactions has also been noted in organometallic complexes of N-(4-Fluorophenyl)pyridine-2-carbothioamide. mdpi.com

C—H···F Interactions

In the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional pyridine-fluorine C—H···F hydrogen bonding is observed. nih.gov The study of various fluorinated phenylpyridines and related compounds demonstrates that C—H···F interactions, alongside other weak forces like N–H···O and C–H···O hydrogen bonds, are crucial for building the crystal lattice. nih.govacs.org For example, in the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, C—H⋯F interactions are part of a complex hydrogen-bonding network that defines the three-dimensional molecular arrangement. nih.gov

The importance of these interactions is highlighted when comparing structures with and without fluorine. In one case, replacing a fluorine atom with a methyl group resulted in C—H···F interactions being substituted by C—H···π interactions, demonstrating the directive role of the fluorine atom in the crystal packing. nih.gov Hirshfeld surface analysis confirms the presence of these contacts, with studies on related fluorinated compounds showing F⋯H/H⋯F contacts contributing significantly to the total Hirshfeld surface area. iucr.orgiucr.orgresearchgate.net For example, in 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, these interactions account for 11.1% of the intermolecular contacts. iucr.org

π-Stacking Interactions

Aromatic π-stacking interactions are a prominent feature in the solid-state structures of this compound analogs, contributing significantly to the cohesion and stabilization of the crystal lattice. nih.govmdpi.com These non-covalent interactions occur between the electron-rich π-systems of aromatic rings, such as the pyridine and fluorophenyl rings.

In the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, well-defined π-stacking involving pyridine rings complements the hydrogen-bonding network. nih.gov Similarly, studies on N,N'-bis(pyridin-3-yl)isophthalamide (H-DIP) reveal that both phenyl⋯pyridine and pyridine⋯pyridine ring stacking play a crucial role in molecular aggregation. mdpi.com The geometry of these interactions can vary, including face-to-face and offset arrangements, with specific centroid-to-centroid distances indicating the strength and nature of the stacking. For instance, in 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, two distinct π–π interactions are observed with centroid-to-centroid distances of 3.6195 (8) Å and 3.8051 (9) Å, which connect molecular layers. iucr.org A weaker π–π stacking interaction is noted in 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde between pyridine rings, with a centroid–centroid distance of 3.9090 (7) Å. iucr.org

These interactions are often observed in conjunction with other non-covalent forces. In some structures, C—H⋯π interactions are also present, where a C-H bond points towards the face of an aromatic ring, further consolidating the molecular packing into ribbons or layered structures. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within the crystal structure of this compound and its analogs. nih.govmdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts, such as hydrogen bonds and van der Waals interactions. nih.goviucr.org The surface is typically color-coded, with red spots indicating close contacts (shorter than the sum of van der Waals radii), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, breaking them down by type and percentage contribution. iucr.orgiucr.org For fluorophenyl-pyridine derivatives, these plots consistently show that H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts are the most significant. iucr.orgiucr.orgresearchgate.net

The analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one revealed a complex network of N—H⋯O, C—H⋯O, and C—H⋯F interactions, all visualized as bright-red spots on the dnorm surface. nih.gov For other analogs, the percentage contributions of different contacts have been precisely quantified.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | F···H/H···F (%) | Reference |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | 30.4 | 23.7 | 12.2 | 11.1 | iucr.org |

| 3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate | 35.2 | 19.0 | 15.5 | 9.9 | iucr.org |

This quantitative approach allows for a detailed comparison of crystal packing in different analogs, highlighting how subtle changes in molecular structure can influence the intermolecular interaction landscape. mdpi.com

Influence of Fluorine Substitution on Crystallographic Parameters

The substitution of hydrogen with fluorine in phenylpyridine structures has a profound influence on their crystallographic parameters and resulting supramolecular assemblies. nih.govnih.gov Due to its high electronegativity and relatively small size, fluorine alters the electronic properties of the molecule, affecting bond lengths, angles, and the nature of intermolecular forces. nih.govacs.org

One of the most direct consequences of fluorine substitution is the introduction of C—H···F hydrogen bonds, which often become a key structure-directing interaction, as seen in the comparison between a fluorinated compound and its methyl-substituted analog. nih.gov The dihedral angle between the phenyl and pyridine rings is also sensitive to substitution. For example, in 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, this angle is 26.8 (1)°, while in a related 6-(4-methylphenyl) analog, it is 29.5 (1)°. nih.gov

Theoretical and Computational Chemistry Studies on 4 4 Fluorophenyl Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of molecules containing the 4-(4-fluorophenyl)pyridine moiety. These computational methods allow for a detailed analysis of molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study compounds containing the this compound framework to understand their stability and reactivity. bohrium.commdpi.com For instance, DFT calculations have been employed to optimize the molecular geometry and determine the ground state energy of such compounds. tandfonline.comajchem-a.com The B3LYP functional is a popular choice in these studies, often combined with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. bohrium.commdpi.comsemanticscholar.org These calculations provide valuable information about bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. bohrium.comtandfonline.com

Furthermore, DFT is used to calculate various molecular properties that are crucial for understanding the chemical behavior of these compounds. This includes the analysis of vibrational spectra (FT-IR and Raman), which helps in the assignment of experimentally observed vibrational bands. semanticscholar.org The electronic properties derived from DFT, such as molecular orbital energies and charge distributions, are essential for predicting the sites of electrophilic and nucleophilic attack. mdpi.comajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic transitions and photophysical properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. arxiv.org This extension of DFT is used to calculate the energies of electronic excited states, which is crucial for understanding UV-Vis absorption spectra and luminescence phenomena. mdpi.comresearchgate.net TD-DFT calculations can predict the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. researchgate.netsci-hub.se For example, in iridium(III) complexes containing fluorinated phenylpyridine ligands, TD-DFT has been used to analyze the metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. arxiv.org

Basis Set Selection and Computational Methodology

The choice of basis set and computational method is a critical aspect of any quantum chemical study, as it directly impacts the accuracy of the results. uit.no For systems containing this compound, a variety of basis sets have been employed. The Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations. mdpi.comsemanticscholar.orgmdpi.com The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding. bohrium.commdpi.com For more accurate energy calculations, Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) or the Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVPP) are often preferred. chemrxiv.org The selection of the DFT functional, such as B3LYP, M06-2X, or ωB97X-D, also plays a significant role in the outcome of the calculations. chemrxiv.org The computational methodology is often validated by comparing the calculated properties, like NMR chemical shifts, with experimental data, where good correlation (e.g., R² = 0.98) indicates the reliability of the chosen theoretical level.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides powerful tools to analyze this structure and derive descriptors that quantify reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsci-hub.se A smaller HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com

In studies of compounds containing the this compound moiety, FMO analysis has revealed that the HOMO and LUMO are often localized on different parts of the molecule. For example, in some cases, the HOMO is found on the pyridine (B92270) ring, while the LUMO resides on the fluorinated benzene (B151609) ring, indicating a potential for intramolecular charge transfer upon excitation. The energies of these orbitals are calculated using DFT methods, and the results are used to predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.19 |

| E_LUMO | -1.863 |

| Energy Gap (η) | 4.327 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comucsb.edu The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green areas represent regions of neutral potential.

For molecules containing the this compound unit, MEP analysis often reveals that the most negative potential is localized around the nitrogen atom of the pyridine ring and the fluorine atom, making these sites attractive for electrophiles. mdpi.commdpi.com The MEP map can also provide insights into intermolecular interactions, such as hydrogen bonding. ajchem-a.com This visual representation of the charge distribution complements the information obtained from FMO analysis and helps in understanding the molecule's chemical behavior. mdpi.comsci-hub.se

Electrophilicity and Chemical Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine global reactivity descriptors that quantify the chemical reactivity and stability of molecules. scirp.orgcore.ac.ukresearchgate.net These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. core.ac.uk

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity. researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile. researchgate.net

Studies on related pyridine derivatives provide representative values for these descriptors. For instance, DFT calculations on various substituted pyridine derivatives reveal how different functional groups influence these reactivity parameters. core.ac.ukscirp.org The presence of electron-withdrawing or electron-donating groups on the phenyl or pyridine rings can significantly alter the HOMO-LUMO gap and, consequently, the reactivity indices. scirp.org For example, in a study of imidazo[1,2-a]pyridinyl-chalcones, a compound with a 4-fluorophenyl group was found to be more susceptible to nucleophilic attack compared to analogues with electron-donating groups. scirp.orgscirp.org

Table 1: Representative Global Reactivity Descriptors for a Related Fluorophenyl-Pyridine System (Note: Data is illustrative, based on calculations for 3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one at the B3LYP/6-311G(d) level of theory. scirp.org)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.21 |

| LUMO Energy | ELUMO | -2.13 |

| Energy Gap | ΔE | 4.08 |

| Chemical Hardness | η | 2.04 |

| Chemical Potential | μ | -4.17 |

| Electrophilicity Index | ω | 4.26 |

These values indicate that such systems possess significant chemical reactivity, with the electrophilicity index suggesting a capacity to engage in electrophilic interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.deuni-muenchen.de This approach provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. nih.govtaylorandfrancis.com The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. scirp.org

For systems containing this compound, NBO analysis reveals significant delocalization of electron density. Key interactions include:

π → π* interactions: Delocalization of electrons from the π-orbitals of one aromatic ring to the antibonding π*-orbitals of the other.

n → π* interactions: Electron donation from the lone pair (n) of the pyridine nitrogen atom into the antibonding π*-orbitals of the phenyl ring.

n → σ* interactions: Delocalization involving lone pairs and antibonding sigma (σ*) orbitals, which can be indicative of intramolecular hydrogen bonding in substituted derivatives. nih.gov

Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix (E(2)) for Key Donor-Acceptor Interactions in a Related Fluorophenyl-Containing Heterocycle (Note: Data is illustrative, based on calculations for 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one. mdpi.com)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C9-C10) | π* (C11-C12) | 4.39 |

| π (C9-C10) | π* (C13-C14) | 4.56 |

| π (C11-C12) | π* (C9-C10) | 4.87 |

| π (C11-C12) | π* (C13-C14) | 4.46 |

(Atom numbering corresponds to the cited study. mdpi.com)

These stabilization energies highlight the substantial electronic communication between the aromatic rings, which is a defining feature of the electronic structure of this compound systems. mdpi.comacs.org

Conformational and Tautomeric Studies

Tautomeric Equilibrium Investigations

The parent molecule, this compound, does not exhibit significant tautomerism. However, its hydroxylated derivatives, such as 4-(4-fluorophenyl)-2-hydroxypyridine, are part of the broader class of hydroxypyridines that display a well-studied prototropic tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. mdpi.comrsc.org This lactim-lactam tautomerism is crucial as the two forms have different chemical and physical properties.

The position of this equilibrium is highly sensitive to several factors:

Substituent Effects: The electronic nature of substituents on the rings can shift the equilibrium. Electron-withdrawing groups often influence the relative stability of the tautomers. semanticscholar.org

Solvent Polarity: The equilibrium is strongly dependent on the solvent. In the gas phase or nonpolar solvents, the enol (hydroxy) form is often more stable. mdpi.com In contrast, polar solvents tend to stabilize the more polar keto (pyridone) form, shifting the equilibrium in its favor. semanticscholar.orgresearchgate.net

Temperature: Temperature can also affect the tautomeric equilibrium constant. semanticscholar.org

Computational studies, often using DFT methods combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, are instrumental in predicting the tautomeric preferences and energy barriers for interconversion. researchgate.net For substituted 2-hydroxypyridines, calculations have shown that while the enol form may be favored in the gas phase, the keto form becomes dominant in aqueous solutions. mdpi.comresearchgate.net

Isomer Energetics and Stability

The stability of phenylpyridine isomers has been investigated through both experimental thermochemical measurements and theoretical calculations. umsl.eduresearchgate.net Studies on the parent phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) provide a fundamental understanding of the relative stability of the 4-substituted scaffold.

Experimental measurements of the standard molar enthalpies of formation (ΔfHm°) in the gas phase indicate the relative stabilities of the isomers. umsl.eduresearchgate.net Computational methods, such as DFT (e.g., B3LYP) and Hartree-Fock (RHF), have been used to calculate the most stable geometries and to estimate the enthalpies of formation, showing good agreement with experimental data. umsl.eduresearchgate.net

For the unsubstituted phenylpyridines, the 2-phenylpyridine (B120327) isomer is found to be the most stable, followed by the 4- and 3-isomers, which are very close in energy. umsl.eduresearchgate.net The fluorination on the phenyl ring in this compound is expected to further influence its thermodynamic stability, but the fundamental energetic ranking of the positional isomers of the pyridine ring is likely to be similar.

Table 3: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Phenylpyridine Isomers (Data from Ribeiro da Silva et al. umsl.eduresearchgate.net)

| Isomer | ΔfHm° (g, 298.15 K) (kJ·mol-1) |

| 2-Phenylpyridine | 228.3 ± 5.8 |

| 3-Phenylpyridine | 240.9 ± 5.5 |

| 4-Phenylpyridine (B135609) | 240.0 ± 3.3 |

These data highlight that the 4-phenylpyridine structure represents a thermodynamically stable isomeric form.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and stability. mun.canih.gov For a molecule like this compound, a key dynamic feature is the torsional rotation around the single bond connecting the phenyl and pyridine rings. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations.

The stability of the molecular conformation over the simulation time is often assessed using two primary metrics: galaxyproject.orgresearchgate.net

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the atomic positions of the molecule at a given time point from a reference structure (usually the initial, energy-minimized structure). A stable, low RMSD value over time indicates that the molecule is maintaining a consistent conformation and is not undergoing large structural changes. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or groups of atoms around their average positions during the simulation. High RMSF values indicate regions of high flexibility, whereas low values point to more rigid parts of the molecule. researchgate.netbioexcel.eu For this compound, the atoms at the periphery of the rings would be expected to show higher fluctuations than the atoms involved in the core C-C linkage.

MD simulations can reveal the preferred dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens of the two rings, the planar conformation is generally disfavored. The molecule typically adopts a twisted conformation, and MD simulations can determine the distribution of these torsional angles at a given temperature, providing a dynamic picture of its conformational preferences. researchgate.net

Free Energy Landscape Analysis

Free Energy Landscape (FEL) analysis is a critical computational tool used to explore the energetics and dynamics of molecular systems. github.com It provides a map of the most stable conformations of a molecule by plotting the Gibbs free energy as a function of specific collective variables, such as root mean square deviation (RMSD) and radius of gyration (Rg). github.comnih.govfrontiersin.org This analysis is instrumental for understanding processes like protein-ligand binding and conformational changes. github.commdpi.com

In computational studies of complex molecules containing a 4-fluorophenyl-pyridine structure, FEL analysis has been used to determine thermodynamic stability. For a series of structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine complexed with the Candida albicans kinase Yck2, the FEL was constructed based on RMSD and Rg coordinates from molecular dynamics simulations. nih.govfrontiersin.org The key findings from this analysis are summarized below:

Stable Conformations: The most stable conformations, representing global minima on the energy landscape, were found to have a Gibbs free energy within the range of 0–2 kJ/mol. nih.govfrontiersin.org

Thermodynamic Stability: The FEL plots for most of the studied complexes showed a single, large, and deep basin (often depicted in dark blue), which is indicative of high thermodynamic stability and limited conformational change. nih.govfrontiersin.org In contrast, one complex displayed scattered basins, suggesting more significant conformational changes within its protein structure. nih.govfrontiersin.org

| Parameter | Finding | Indication |

|---|---|---|

| Global Minima (Gibbs Free Energy) | 0–2 kJ/mol | Region of most stable molecular conformations. nih.govfrontiersin.org |

| FEL Plot Topology | Single large basin | High thermodynamic stability of the complex. nih.govfrontiersin.org |

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are fundamental metrics derived from molecular dynamics simulations to quantify the structural dynamics and stability of molecules.

RMSD measures the average distance between the atoms of a molecule in a given conformation compared to a reference structure, typically the starting point of the simulation. github.iowikipedia.org It is used to track large-scale conformational changes over time, and a leveling-off of the RMSD curve often signifies that the system has reached structural equilibrium. github.io

RMSF calculates the fluctuation of individual atoms or residues around their average positions over the course of the simulation. github.iowikipedia.org This provides insight into the flexibility of different parts of the molecule, with higher RMSF values indicating greater movement. github.io

In molecular dynamics simulations of systems containing the this compound moiety, these analyses have been crucial for assessing stability:

Dynamic Stability: In a 200-nanosecond simulation of protein-ligand complexes involving analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine, the systems demonstrated stable RMSD and RMSF values that remained below 3 Å. nih.govfrontiersin.org This level of stability suggests that the ligands maintain a consistent binding mode within the protein's active site. nih.govfrontiersin.org

Interaction Modes: In studies of other inhibitors, it has been observed that similar RMSF distributions among different complexes suggest that the inhibitors share a similar mode of interaction with the target protein. researchgate.net

| Analysis | Observation | Interpretation |

|---|---|---|

| RMSD/RMSF | Stable values below 3 Å over 200 ns. nih.govfrontiersin.org | High dynamic stability of the protein-ligand complex. |

| RMSF | Values generally below 4 Å for protein residues. nih.gov | Limited flexibility of the protein upon ligand binding. |

Spin-Orbit Coupling and Intersystem Crossing Investigations

Intersystem Crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states of different spin multiplicity, for instance, from a singlet state (S1) to a triplet state (T1). osti.gov This process is fundamental in organic photochemistry and is governed by interactions that can flip an electron's spin. osti.gov

The primary mechanisms driving ISC are Spin-Orbit Coupling (SOC) and Hyperfine Coupling (HFC). osti.gov

Spin-Orbit Coupling (SOC): This interaction arises from the coupling of an electron's spin magnetic moment with the magnetic field generated by its orbital motion around the nucleus. SOC is typically the dominant mechanism for ISC within individual organic chromophores. osti.govnih.gov Its strength increases significantly with the atomic number of the atoms in the molecule (the "heavy-atom effect").

Hyperfine Coupling (HFC): This interaction involves the coupling of the electron spin with the magnetic moments of the nuclei. HFC becomes a particularly important mediator of ISC in multi-chromophore systems, such as radical pairs. osti.govnih.gov

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have explored the competition between these two mechanisms. osti.govnih.gov A key finding is that their relative importance is highly dependent on the distance between the interacting molecular units. nih.gov As the intermolecular distance increases, the effect of SOC diminishes rapidly, while HFC remains relatively constant. nih.gov Research on a model radical pair demonstrated a switching region at approximately 4 Å, beyond which HFC dominates the ISC rate. nih.gov

For heteroaromatic molecules like this compound, ISC is a critical pathway. A computational case study on psoralen, another heteroaromatic system, concluded that ISC driven by vibronic spin-orbit coupling is likely a common mechanism for populating triplet states in this class of compounds. rsc.org Furthermore, advanced computational protocols like relativistic Mixed-Reference Spin-Flip (MRSF)-TDDFT have been developed to calculate SOC and ISC rates with high accuracy, even for molecules containing only lighter second-row elements. chemrxiv.org Theoretical investigations on Iridium(III) complexes incorporating a 1-(4-fluorophenyl) ligand have also utilized DFT/TD-DFT to analyze the spin-orbit coupling constant, confirming that such complexes possess a high capability for intersystem crossing. researchgate.net

| Mechanism | Description | Dominant Regime |

|---|---|---|

| Spin-Orbit Coupling (SOC) | Coupling between electron spin and its orbital motion. osti.gov | Individual chromophores; short intermolecular distances (< 4 Å). nih.gov |

| Hyperfine Coupling (HFC) | Coupling between electron spin and nuclear magnetic moments. osti.gov | Radical pairs; larger intermolecular distances (> 4 Å). nih.gov |

Mechanistic Research of Molecular Interactions Involving 4 4 Fluorophenyl Pyridine Scaffolds

Computational Ligand-Target Binding Studies

Computational methods are essential tools for predicting and analyzing the binding of ligands to biological targets. For derivatives containing the 4-(4-fluorophenyl)pyridine core, these studies provide critical insights into their potential efficacy and mechanism of action. The presence of the fluorophenyl group is noted to often enhance metabolic stability and binding affinity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Researchers have employed molecular docking to investigate novel compounds built upon this scaffold. For instance, in a study of new pyridine-O-glycosides and their acyclic nucleoside analogues, molecular docking simulations were used to investigate the binding affinities of the most potent compounds to the active site of the CDK2 enzyme. tandfonline.com Similarly, studies on pyrazole-furan carboxamide analogues as Akt1 inhibitors used docking to propose binding modes within the ATP-bound pocket of the enzyme. researchgate.net

In the development of potential antifungal agents, structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine were screened against the Yck2 kinase protein of Candida albicans. frontiersin.orgnih.gov Virtual screening of a large compound library identified several candidates with strong binding energies, which were then subjected to further docking analysis to validate their binding poses. frontiersin.orgnih.gov The results of these simulations can guide the selection of compounds for synthesis and further biological evaluation. jst.go.jproyalsocietypublishing.org For example, docking studies of N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives against the SIRT1 enzyme helped predict which compounds would have the most significant activity. rjptonline.org

Beyond predicting the binding pose, computational studies are used to estimate the strength of the interaction, often expressed as binding affinity or binding free energy. A lower binding energy generally indicates a more stable and potent protein-ligand complex.

In a study targeting the Yck2 kinase in C. albicans, a virtual screening of 589 compounds structurally similar to a known inhibitor yielded four lead candidates with binding energies ranging from -10.8 kcal/mol to -11.2 kcal/mol, indicating strong binding capabilities. frontiersin.orgnih.gov Re-docking these compounds confirmed the initial findings, with scores closely matching the screening results. frontiersin.org

To further assess the stability of these docked complexes, molecular dynamics (MD) simulations are often performed. An MD simulation of 200 nanoseconds for the Yck2-ligand complexes showed stable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, typically below 3 Å, which is indicative of a stable binding interaction throughout the simulation. frontiersin.orgnih.gov The stability of the protein-ligand complex is also validated by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. frontiersin.orgnih.gov These calculations provide a quantitative measure of the stability, reinforcing the docking results. frontiersin.orgnih.gov

| PubChem ID | Binding Energy (kcal/mol) | Re-docking Score (kcal/mol) |

|---|---|---|

| 102583821 | -11.2 | -11.0 |

| 12982634 | -10.9 | -10.8 |

| 102487860 | -10.9 | -10.9 |

| 86260205 | -10.8 | -10.7 |

| Q0J (Reference Ligand) | -10.4 | -10.4 |

A crucial outcome of docking and MD simulations is the detailed map of intermolecular interactions that stabilize the ligand in the binding pocket. The this compound scaffold is versatile, capable of engaging in a variety of interactions.

Hydrogen Bonds: The nitrogen atom of the pyridine (B92270) ring and other functional groups, such as amides, can act as hydrogen bond acceptors or donors. researchgate.net For example, in the Yck2-86260205 complex, a hydrogen bond is established between the ligand and residue Asn168. frontiersin.org

Hydrophobic and Van der Waals Interactions: The phenyl and pyridine rings provide significant surface area for hydrophobic and van der Waals interactions, which are known to contribute substantially to the stability of protein-ligand complexes. frontiersin.orgnih.govjst.go.jp

Pi-Alkyl Interactions: These are common interactions where the electron-rich pi system of the aromatic rings interacts with alkyl groups of amino acid residues. In the Yck2 kinase complexes, multiple pi-alkyl bonds were observed with residues such as Ile58, Ala71, Ile117, Leu170, and Ile185, contributing significantly to the binding affinity. frontiersin.org

Interactions with Fluorine: The fluorine atom itself can participate in interactions. In one docked complex, the fluorine atom of the ligand was found to interact with the Asp167 and Asp168 residues of the Yck2 protein. frontiersin.org

These specific interactions collectively define the binding mode and are critical for the ligand's affinity and selectivity for its target. frontiersin.orgnih.gov

| PubChem ID | Interacting Residues and Interaction Type |

|---|---|